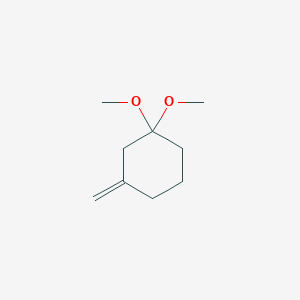

1,1-Dimethoxy-3-methylidenecyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104598-80-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1,1-dimethoxy-3-methylidenecyclohexane |

InChI |

InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |

InChI Key |

PRZXPSUHAKZTAW-UHFFFAOYSA-N |

SMILES |

COC1(CCCC(=C)C1)OC |

Canonical SMILES |

COC1(CCCC(=C)C1)OC |

Other CAS No. |

104598-80-3 |

Synonyms |

Cyclohexane, 1,1-dimethoxy-3-methylene |

Origin of Product |

United States |

Contextualization of Exocyclic Alkenes in Cyclohexane Systems

Exocyclic alkenes, where a double bond is positioned outside of a ring system, are a fundamental structural motif in organic chemistry. researchgate.net In the context of cyclohexane (B81311), the presence of a methylidene group introduces specific conformational and reactive properties. Unlike their endocyclic counterparts, where the double bond is within the ring, exocyclic alkenes can influence the ring's conformational flexibility and strain. researchgate.netstackexchange.com

The stability of exocyclic double bonds on a cyclohexane ring is a topic of ongoing discussion, often being thermodynamically less favored than the corresponding endocyclic isomer. stackexchange.com However, they are crucial intermediates and target structures in numerous synthetic endeavors. The reactivity of the exocyclic double bond is characteristic of alkenes, readily undergoing addition reactions such as hydrogenation, halogenation, and hydroboration-oxidation, providing a gateway to a variety of functionalized cyclohexanes. youtube.com The specific positioning of the double bond in 1,1-Dimethoxy-3-methylidenecyclohexane at the 3-position relative to the gem-dimethoxy group suggests the potential for interesting electronic and steric interactions that can modulate its reactivity.

Significance of Geminal Dimethoxy Functionalities in Organic Synthesis

The geminal dimethoxy group, also known as a dimethyl acetal (B89532) or ketal, is a widely utilized functional group in organic synthesis, primarily serving as a protecting group for ketones and aldehydes. byjus.com The conversion of a carbonyl group to its corresponding dimethyl acetal is a robust and efficient method to mask its reactivity towards nucleophiles and bases. researchgate.netprepchem.com This protection strategy is integral in multi-step syntheses where the reactivity of a carbonyl needs to be temporarily attenuated while other transformations are carried out on the molecule. nih.gov

The formation of 1,1-dimethoxycyclohexane (B1328912) from cyclohexanone (B45756) is a well-established process, typically achieved by reaction with methanol (B129727) under acidic conditions. researchgate.netgoogle.com These acetals are stable under neutral and basic conditions but can be readily deprotected back to the parent carbonyl group under acidic conditions, often with the removal of methanol and water. nist.gov Beyond their protective role, gem-dimethoxy groups can also influence the stereochemical outcome of reactions at adjacent centers and can be valuable precursors for other functional group transformations.

Mechanistic Investigations of Chemical Transformations Involving 1,1 Dimethoxy 3 Methylidenecyclohexane

Elucidation of Electrophilic Addition Mechanisms

Electrophilic addition reactions to the exocyclic double bond of 1,1-dimethoxy-3-methylidenecyclohexane are a cornerstone of its chemical behavior. These reactions typically proceed through a stepwise mechanism involving charged intermediates.

The addition of an electrophile (E+) to the methylidene group initially forms a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. Protonation of the exocyclic carbon atom leads to the formation of a tertiary carbocation at the C3 position of the cyclohexane (B81311) ring.

The stability of this tertiary carbocation is significantly enhanced by two primary factors:

Inductive Effect: The three alkyl groups attached to the positively charged carbon atom donate electron density through the sigma bonds, delocalizing the positive charge and thereby stabilizing the carbocation. chemistrystudent.com

Hyperconjugation: The overlap of the filled C-H and C-C σ-orbitals on the adjacent carbon atoms with the empty p-orbital of the carbocationic center further disperses the positive charge, providing substantial stabilization. libretexts.orgyoutube.com The more alkyl substituents, the greater the hyperconjugative stabilization. libretexts.org

This inherent stability favors the formation of the tertiary carbocation over a primary carbocation that would result from the addition of the electrophile to the C3 position. Consequently, the subsequent attack by a nucleophile (Nu-) occurs at the C3 position, following Markovnikov's rule. youtube.comlibretexts.org

Table 1: Relative Stability of Carbocations

| Carbocation Type | Number of Alkyl Groups | Relative Stability |

|---|---|---|

| Tertiary (3°) | 3 | Most Stable |

| Secondary (2°) | 2 | Intermediate |

| Primary (1°) | 1 | Least Stable |

| Methyl | 0 | Unstable |

This table provides a general hierarchy of carbocation stability based on alkyl substitution.

In the case of electrophilic addition of halogens (e.g., Br₂, Cl₂), the reaction can proceed through a bridged halonium ion intermediate. In this mechanism, the initial attack of the alkene on the halogen results in the formation of a three-membered ring containing the halogen atom, known as an epihalonium ion. lasalle.edu This intermediate is formed in a single step, and the halogen bears a positive charge that is shared between the two carbon atoms of the former double bond.

The subsequent step involves the attack of the halide anion (X-) as a nucleophile. This attack occurs from the side opposite to the bridged halonium ion, leading to an anti-addition product. lasalle.edu The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, the attack would preferentially occur at the more substituted carbon (C3) to open the ring and form the dihalo-product.

Concerted versus Stepwise Pathways in Cycloadditions

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. The mechanism of these reactions can be either concerted, where all bond-making and bond-breaking occurs in a single step through a cyclic transition state, or stepwise, involving the formation of an intermediate. wikipedia.orglibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a concerted pericyclic reaction. wikipedia.orglibretexts.org While this compound itself is not a diene, it can act as a dienophile in reactions with conjugated dienes. The concerted nature of the Diels-Alder reaction leads to a high degree of stereospecificity. youtube.com

In contrast, [2+2] cycloadditions, which would involve the reaction of the methylidene group with another alkene, often proceed through a stepwise mechanism, particularly under thermal conditions. slideshare.net These reactions may involve the formation of a diradical or a zwitterionic intermediate. csic.es Photochemical [2+2] cycloadditions, however, are often concerted. libretexts.org The specific pathway, concerted or stepwise, is dictated by the orbital symmetry rules, as well as the electronic nature of the reacting partners. libretexts.org

Table 2: Comparison of Concerted and Stepwise Cycloaddition Pathways

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Intermediate | None (proceeds through a transition state) | Diradical or zwitterionic intermediate |

| Stereochemistry | Highly stereospecific | Loss of stereochemistry can occur |

| Reaction Type | e.g., Diels-Alder ([4+2]) | e.g., Thermal [2+2] |

This table outlines the key distinctions between concerted and stepwise cycloaddition mechanisms.

Influence of Substituents on Reaction Stereochemistry and Regiochemistry

The substituents on the cyclohexane ring, particularly the gem-dimethoxy group, play a crucial role in directing the stereochemical and regiochemical outcomes of reactions involving this compound.

The two methoxy (B1213986) groups are situated at the β-position relative to the C3 carbocation that can form during electrophilic addition. While oxygen is an electronegative atom and typically exerts an electron-withdrawing inductive effect, it can also participate in stabilizing interactions through hyperconjugation. The lone pairs of electrons on the oxygen atoms can be donated into the empty p-orbital of the adjacent carbocation. This type of n → p hyperconjugation, also known as resonance stabilization, can significantly stabilize the carbocationic intermediate. nih.gov

This stabilizing effect of the β-oxygen substituents can influence the rate of reaction and potentially affect the regioselectivity of the addition, reinforcing the formation of the carbocation at the C3 position.

The gem-dimethoxy group at the C1 position introduces significant steric bulk on one side of the cyclohexane ring. This steric hindrance can influence the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule and thus controlling the stereochemistry of the product. khanacademy.orgmsu.eduyoutube.com

Kinetic versus Thermodynamic Control in Product Formation

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the kinetic versus thermodynamic control of chemical transformations involving this compound. General principles of kinetic and thermodynamic control are fundamental in organic chemistry. In a reaction where multiple products can be formed, the product that forms the fastest is known as the kinetic product, favored under conditions of low temperature and short reaction times. The most stable product is the thermodynamic product, which is favored at higher temperatures and longer reaction times, allowing for equilibrium to be established.

For this compound, one could hypothesize that reactions involving the exocyclic double bond, such as electrophilic additions, could potentially lead to different products under kinetic versus thermodynamic control. For instance, the addition of an acid (HX) could lead to a tertiary carbocation intermediate. Subsequent attack by the conjugate base (X⁻) could result in two different constitutional isomers, depending on which adjacent carbon is attacked. The relative stability of these potential products and the activation energies for their formation would determine the product distribution under different reaction conditions. However, without experimental data, any discussion remains speculative.

Interactive Data Table: Hypothetical Product Distribution in Electrophilic Addition

The following table is a hypothetical representation to illustrate the concept and is not based on experimental results for this compound.

Protonation States and Catalytic Activation in Acetal (B89532) Chemistry

Information regarding the specific protonation states and catalytic activation of the acetal group in this compound is not available in the reviewed literature. In general, the chemistry of acetals is heavily influenced by protonation. The acetal functional group is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions.

The mechanism of acid-catalyzed hydrolysis of an acetal involves the initial protonation of one of the oxygen atoms of the acetal by an acid catalyst. This protonation makes the corresponding carbon-oxygen bond weaker and facilitates its cleavage, leading to the formation of a resonance-stabilized oxocarbenium ion and an alcohol. Subsequent attack by water on the oxocarbenium ion, followed by deprotonation, yields a hemiacetal, which is then further hydrolyzed to the corresponding ketone and another molecule of alcohol.

For this compound, the acetal is part of a six-membered ring. The specific stereoelectronic effects and conformational biases of the cyclohexyl ring could influence the rate and mechanism of this catalytic activation, but without dedicated research on this particular molecule, any detailed analysis would be conjectural.

Interactive Data Table: General Effect of pH on Acetal Stability

This table illustrates the general stability of acetals at different pH values and is not specific to this compound.

Theoretical and Computational Studies of 1,1 Dimethoxy 3 Methylidenecyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dimethoxy-3-methylidenecyclohexane at the molecular level. These computational approaches allow for the investigation of its electronic structure and energy.

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for studying the electronic structure and geometry of molecules like this compound. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. dntb.gov.uascirp.org

These methods can be used to determine various molecular properties, including optimized geometries, energies, and vibrational frequencies. For instance, DFT calculations could be employed to find the most stable conformation of the cyclohexane (B81311) ring and the relative orientations of the dimethoxy and methylidene groups.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within the molecule. For this compound, this involves examining the combination of atomic orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals.

Frontier orbital theory specifically focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's electronic stability and the energy required for electronic excitation.

Conformational Analysis of the Cyclohexane Ring and Substituents

Allylic Strain and Anomeric Effects on Stability

Allylic Strain: Also known as A(1,3) strain, this type of steric strain arises from the interaction between substituents on a double bond and an adjacent allylic carbon. wikipedia.org In this compound, allylic strain would occur between the methylidene group and the substituents at the C1 position (the two methoxy (B1213986) groups). This interaction can influence the preferred conformation of the cyclohexane ring, potentially distorting it from a perfect chair geometry to alleviate the strain. wikipedia.orgnih.gov

Energy Minimization and Potential Energy Surface Mapping

Computational methods are employed to perform energy minimization and map the potential energy surface (PES) of this compound. Energy minimization calculations identify the lowest energy conformations, which correspond to the most stable structures of the molecule. researchgate.net

By systematically changing the dihedral angles of the rotatable bonds (such as the C-O bonds of the methoxy groups and the bonds within the cyclohexane ring), a potential energy surface can be generated. This surface provides a comprehensive landscape of the molecule's conformational possibilities, showing the energy of different conformers and the energy barriers for interconversion between them. This mapping helps to understand the dynamic behavior of the molecule.

Prediction of Spectroscopic Parameters and Electronic Transitions

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum.

Furthermore, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of the molecule. This information is valuable for interpreting the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the energies of electronic excitations and the nature of the involved molecular orbitals.

Reaction Mechanism Simulation and Transition State Characterization

No information available from the provided search results.

Solvent Effects on Molecular Properties and Reactivity

No information available from the provided search results.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethoxy 3 Methylidenecyclohexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering profound insights into the molecular framework. For 1,1-Dimethoxy-3-methylidenecyclohexane, a suite of one- and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

Two-Dimensional NMR Techniques for Connectivity Analysis

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of scalar couplings. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in this regard.

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the cyclohexane (B81311) ring. For instance, the protons on C4 would show correlations to the protons on C5, and the protons on C2 would show correlations to the methoxy (B1213986) protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~100 | - | OCH₃ → C1 |

| 2 | ~35 | ~1.7 | H2 → C1, C3, C6 |

| 3 | ~140 | - | H-methylene → C3, C4 |

| 4 | ~30 | ~2.2 | H4 → C3, C5, Methylene-C |

| 5 | ~25 | ~1.6 | H5 → C4, C6 |

| 6 | ~35 | ~1.5 | H6 → C1, C5 |

| Methylene (B1212753) | ~110 | ~4.7 | H-methylene → C3, C4 |

| OCH₃ | ~50 | ~3.2 | OCH₃ → C1 |

Stereochemical Assignment via NMR Coupling Constants and NOE Spectroscopy

For derivatives of this compound, particularly those with additional stereocenters, determining the relative stereochemistry is critical. This is achieved by analyzing ¹H-¹H coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) spectroscopy.

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons in the cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation. For example, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

NOE spectroscopy provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org Irradiation of a specific proton will lead to an enhancement of the signals of other protons that are close in space (typically < 5 Å). libretexts.org For instance, in a substituted derivative, an NOE between a substituent's proton and a specific ring proton can definitively establish its axial or equatorial orientation.

Dynamic NMR Studies for Conformational Equilibria

Cyclohexane rings are not static; they undergo rapid chair-to-chair interconversion at room temperature. pressbooks.pub However, the presence of substituents can bias this equilibrium. For this compound, the bulky dimethoxy group at C1 and the sp²-hybridized center at C3 influence the ring's conformational preference.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energetics of this conformational equilibrium. sikhcom.net By cooling the sample, the rate of ring flipping can be slowed to the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. From the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the ring flip can be calculated. Such studies can reveal a preference for the conformer that minimizes steric interactions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS) for Fragmentation Pathway Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org This is ideal for determining the molecular weight of the parent compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a wealth of structural information. For this compound, the acetal (B89532) functional group is a likely site for initial fragmentation. psu.edu

Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound (M = C₉H₁₆O₂)

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 157.1223 | [M+H]⁺ |

| 125.0855 | Loss of Methanol (B129727) (CH₃OH) |

| 111.0701 | Loss of Methanol and subsequent loss of CH₂ |

| 95.0855 | Loss of both Methoxy groups as Methanol |

| 81.0701 | Subsequent fragmentation of the cyclohexene (B86901) ring |

The initial loss of a molecule of methanol from the protonated acetal is a common and energetically favorable fragmentation pathway for such compounds. psu.edu Further fragmentation of the resulting oxonium ion and the cyclohexene ring would lead to the other observed ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, as very few combinations of atoms will have the same exact mass.

For this compound, with a molecular formula of C₉H₁₆O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Theoretical Exact Mass Calculation:

9 x C = 9 x 12.000000 = 108.000000

17 x H = 17 x 1.007825 = 17.133025

2 x O = 2 x 15.994915 = 31.989830

Total [M+H]⁺ = 157.122855

An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the assigned molecular formula.

Photoelectron Spectroscopy (UPS) for Electronic Structure and Orbital Energies

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the valence electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization by UV radiation. This data provides direct insight into the energies of molecular orbitals.

For this compound, UPS would reveal the ionization energies corresponding to the highest occupied molecular orbitals (HOMOs). The key features in the UPS spectrum would be associated with the π-orbital of the exocyclic double bond and the lone pair orbitals of the two oxygen atoms in the dimethoxy group.

Expected Research Findings: The HOMO of this compound is anticipated to be the π-orbital of the C=C double bond, as π-electrons are generally less tightly bound than σ-electrons. The subsequent ionization bands at higher energies would likely correspond to the non-bonding lone pair electrons of the oxygen atoms. The interaction between the oxygen lone pairs and the cyclohexane ring's σ-framework can lead to a splitting of these energy levels, which would be observable in the spectrum.

Theoretical calculations would complement the experimental UPS data to assign the observed ionization bands to specific molecular orbitals. By comparing the UPS spectrum of this compound with that of related molecules like methylidenecyclohexane and 1,1-dimethoxycyclohexane (B1328912), the specific electronic influence of each functional group can be delineated.

Table 1: Predicted Ionization Energies for this compound

| Molecular Orbital | Predicted Ionization Energy (eV) | Description |

|---|---|---|

| π (C=C) | 8.5 - 9.5 | Highest Occupied Molecular Orbital (HOMO) associated with the exocyclic double bond. |

| n (Oxygen) | 9.8 - 10.8 | Non-bonding orbitals from the two oxygen atoms of the dimethoxy group. |

Note: The values in this table are predictive and based on typical values for similar functional groups.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and providing a "vibrational fingerprint" of a molecule. While no complete, published spectra for this compound are readily available, the expected characteristic absorptions can be predicted based on its constituent functional groups and data from analogous compounds like 1,1-dimethoxycyclohexane. nih.govchemicalbook.com

Key Vibrational Modes: The IR and Raman spectra of this compound would be dominated by vibrations of the methylidene group, the C-O bonds of the dimethoxy acetal, and the cyclohexane ring.

Methylidene Group (=CH₂): A key feature would be the C=C stretching vibration, expected around 1650 cm⁻¹. The =C-H stretching vibrations would appear just above 3000 cm⁻¹ (typically 3080-3040 cm⁻¹), and the out-of-plane =C-H bending would produce a strong band in the 910-890 cm⁻¹ region.

Dimethoxy Group (-OCH₃): Strong C-O stretching bands are characteristic of ethers and acetals and would be expected in the 1200-1000 cm⁻¹ region. The presence of two C-O bonds in the acetal might lead to symmetric and asymmetric stretching modes.

Cyclohexane Ring: C-H stretching vibrations of the CH₂ groups in the ring would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). CH₂ scissoring (bending) vibrations usually appear around 1465-1445 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| =C-H Stretch | 3080 - 3040 | IR, Raman |

| C-H Stretch (Aliphatic) | 2950 - 2850 | IR, Raman |

| C=C Stretch | ~1650 | IR, Raman |

| CH₂ Scissor | 1465 - 1445 | IR |

| C-O Stretch (Acetal) | 1200 - 1000 | IR (Strong) |

This data is predictive, based on standard group frequencies and comparison with related compounds.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for studying its crystalline derivatives. Should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would provide a wealth of structural information.

Detailed Structural Insights: A crystallographic study would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous determination of the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). In the case of this compound derivatives, it would be possible to see how the bulky dimethoxy group and the planar methylidene group influence the ring's geometry.

Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, providing information on intermolecular interactions such as van der Waals forces or weaker hydrogen bonds, which dictate the solid-state properties of the material.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell. |

| a, b, c (Å) | 10.5, 8.2, 12.1 | Unit cell dimensions. |

| β (°) | 98.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C=C Bond Length (Å) | 1.34 | Confirms the double bond character. |

| C-O Bond Lengths (Å) | 1.42, 1.43 | Precise lengths of the acetal C-O bonds. |

Note: This table is a hypothetical example to illustrate the type of data obtained from an X-ray crystallography experiment.

The Synthetic Utility of this compound Remains a Niche Area of Exploration

Initial investigations into the chemical literature reveal a notable scarcity of dedicated research on the applications of this compound in the synthesis of complex molecules. While the structural motifs embodied within this compound—a protected ketone in the form of a dimethyl ketal and a reactive exocyclic methylene group—suggest potential as a versatile synthetic building block, its specific utility in the construction of natural products, stereocontrolled carbocyclic frameworks, and as a precursor to diverse chemical scaffolds does not appear to be widely documented in publicly available scientific literature.

The exocyclic methylene group conjugated to the cyclohexane ring presents a potential site for a variety of chemical transformations. In principle, it could act as a Michael acceptor, a dienophile in Diels-Alder reactions, or undergo various addition reactions. The presence of the 1,1-dimethoxy group serves as a masked ketone, which could be deprotected at a later synthetic stage to reveal a cyclohexanone (B45756) functionality. This latent carbonyl group offers a strategic advantage in multi-step syntheses by preventing unwanted side reactions.

Despite these theoretically appealing features, extensive searches of chemical databases and scholarly articles did not yield specific examples of this compound being employed in the total synthesis of natural products or in the development of novel stereocontrolled methodologies. Its role as a direct precursor for substituted cyclohexanones or other cyclic ethers is not a prominent theme in the accessible body of research. Consequently, its potential as an intermediate in the synthesis of diverse chemical scaffolds remains largely underexplored or is documented in proprietary sources not available to the public.

Further research would be necessary to fully elucidate the reactivity and potential applications of this specific chemical entity. The lack of extensive literature suggests that other, more readily available or reactive analogues may be more commonly employed by synthetic chemists for the construction of complex molecular architectures. Therefore, a detailed article on the specific applications of this compound as outlined in the user's request cannot be generated at this time due to the absence of sufficient primary research literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.